1-Morpholin-4-ylacetone
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Overview
Description
1-Morpholin-4-ylacetone is a chemical compound that is not directly mentioned in the provided papers. However, morpholine derivatives are extensively studied due to their biological activities and applications in synthesizing various pharmacologically active compounds. Morpholine is a heterocyclic amine with both amine and ether functionalities, making it a versatile intermediate in organic synthesis .
Synthesis Analysis
The synthesis of morpholine derivatives can involve multiple steps, including bromination, dehydration, cyclization, aminomethylation, and nucleophilic substitution reactions. For instance, the synthesis of 2-(1-methyl-1,2,5,6-tetrahydropyridin-3-yl)morpholine involved nine steps with an overall yield of 36% . Another example is the synthesis of 3-morpholin-4-yl-1-(4-nitrophenyl)-5,6-dihydro-1H-pyridin-2-one, which was synthesized from cyclopentanone oxime and 1-fluoro-4-nitrobenzene through a series of reactions including rearrangement and condensation .
Molecular Structure Analysis
X-ray structural analysis and spectroscopic studies are common methods used to determine the molecular structure of morpholine derivatives. For example, the structure of 4-[(E)-2-(4-cyanophenyl)diazenyl]-morpholine was elucidated using X-ray analysis, revealing insights into the geometry of the N-N double bond and the partial delocalization across the triazene moiety . Similarly, the structure of 1-(morpholine-4-yl-methyl)-3-benzyl-4-(4-isopropylbenzylidenamino)-4,5-dihydro-1H-1,2,4-triazol-5-one was determined by IR, 1H-NMR, and 13C-NMR spectral data .
Chemical Reactions Analysis
Morpholine derivatives can participate in various chemical reactions due to their functional groups. For instance, the reaction of morpholine with formaldehyde can lead to the formation of novel triazolone derivatives with potential antioxidant activities . Additionally, the reaction of morpholine derivatives with Grignard reagents can lead to the formation of tertiary aminoalkanol hydrochlorides with antitumor activity .
Physical and Chemical Properties Analysis
The physical and chemical properties of morpholine derivatives can be influenced by their molecular structure. For example, the morpholine ring typically adopts a chair conformation, which can affect the compound's reactivity and interaction with biological targets . The photophysical properties of morpholine derivatives, such as absorption and emission spectra, can also provide insights into their electronic structure and potential applications in materials science .
Scientific Research Applications
Oxidation Reactions
1-Morpholin-4-ylacetone has been studied in the context of oxidation reactions. In a study by Corbani et al. (1973), various enamines, including 4-(1-cyclohexen-1-yl)-morpholine, were treated with metal oxidants like lead tetraacetate, thallium triacetate, and mercuric diacetate, resulting in products like N-acetyl-morpholine and 2-acetoxy-ketone (Corbani, Rindonek, & Scolastico, 1973).
Biological Activity
AlKaissi et al. (2015) synthesized a new series of morpholine derivatives, including 1-Morpholin-4-ylacetone, and assessed their antibacterial and antifungal activities. This study highlights the potential of morpholine derivatives in the development of new antimicrobial agents (AlKaissi, Khammas, & التميمي, 2015).
Drug Development
Morpholine derivatives, including 1-Morpholin-4-ylacetone, have been utilized in drug development. For example, Hale et al. (1998) explored structural modifications to morpholine acetal human neurokinin-1 (hNK-1) receptor antagonists, leading to the discovery of potent, long-acting compounds (Hale et al., 1998).
Pharmacophore Development
Hobbs et al. (2019) demonstrated the utility of morpholine as a privileged pharmacophore for kinase inhibition, underscoring its importance in medicinal chemistry (Hobbs et al., 2019).
Antioxidant Properties
Drapak et al. (2019) conducted a QSAR-analysis of 1-Morpholin-4-ylacetone derivatives, highlighting their potential as antioxidants. The study emphasizes the role of molecular structure in determining antioxidant activity (Drapak et al., 2019).
Safety And Hazards
properties
IUPAC Name |
1-morpholin-4-ylpropan-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c1-7(9)6-8-2-4-10-5-3-8/h2-6H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOBSVGRXQAHJDT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CN1CCOCC1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20452446 |
Source
|
Record name | 1-morpholin-4-ylacetone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20452446 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Morpholin-4-ylacetone | |
CAS RN |
6704-35-4 |
Source
|
Record name | 1-morpholin-4-ylacetone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20452446 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(4-Morpholinyl)acetone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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